

A Comparative Guide to Functionalized Quinoxaline Derivatives: Unveiling Structure-Activity Relationships

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Compound of Interest

Compound Name: 2,4-Bis(2-methylphenoxy)aniline

Cat. No.: B1596624

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of functionalized quinoxaline derivatives, highlighting their therapeutic potential across various domains. Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, serves as a versatile backbone for the development of potent bioactive compounds.[1][2] This guide synthesizes experimental data to compare the anticancer, antimicrobial, and anti-inflammatory activities of various quinoxaline derivatives, offering insights into their structure-activity relationships (SAR).

Comparative Analysis of Biological Activities

The diverse biological activities of quinoxaline derivatives are intricately linked to the nature and position of their functional groups. Substitutions at the C-2, C-3, C-6, and C-7 positions of the quinoxaline ring have been extensively explored to modulate their pharmacological properties.[2]

Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting inhibitory effects against various cancer cell lines.[1][2] Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in cancer progression, such as the PI3K/mTOR and NF-kB pathways.[3][4]



A comparative summary of the cytotoxic activity of selected functionalized quinoxaline derivatives against different cancer cell lines is presented below.

Compound ID	Functionalizati on	Target Cell Line	IC50 (μM)	Reference
VIIIc	Quinoxaline- sulfonamide	HCT116 (Colon)	-	[5]
6c	Quinoxaline- HDAC inhibitor	HepG-2 (Liver)	1.53	[6]
6c	Quinoxaline- HDAC inhibitor	HuH-7 (Liver)	3.06	[6]
11	Quinoxaline- carbohydrazide	-	0.6 (EGFR)	[7]
13	Quinoxaline- carbohydrazide	-	-	[7]
Compound 1	Quinoxaline- coumarin hybrid	MALME-M (Melanoma)	-	[2]
Compound 84	Quinoxaline urea analog	Pancreatic cancer cells	-	[4]

Note: "-" indicates data not specified in the provided search results.

The data indicates that specific functionalizations, such as the incorporation of sulfonamide or HDAC inhibitory moieties, can lead to potent anticancer activity.[5][6] For instance, compound 6c demonstrated significant cytotoxicity against liver cancer cell lines by inhibiting histone deacetylase enzymes.[6] Similarly, quinoxaline-carbohydrazide derivatives 11 and 13 have shown promise as dual inhibitors of EGFR and COX-2.[7]

Antimicrobial Activity

Functionalized quinoxaline derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[8][9][10] The introduction of different substituents allows for the fine-tuning of their antimicrobial efficacy and spectrum.



Compound ID	Functionalizati on	Target Microorganism	Activity/MIC	Reference
Symmetrically disubstituted quinoxalines (2, 3, 4, 5)	Varied sulfur/nitrogen nucleophiles	S. aureus, B. subtilis, E. coli	Significant antibacterial activity	[9]
6a, 6b, 10	Asymmetrically substituted quinoxalines	C. albicans, A. flavus	Considerable antifungal activity	[9]
5k	Quinoxaline derivative	Acidovorax citrulli	Good antibacterial activity	[11]
5 j	Quinoxaline derivative	Rhizoctonia solani	EC50 = 8.54 μg/mL	[11]
5t	Quinoxaline derivative	Rhizoctonia solani	EC50 = 12.01 μg/mL	[11]

Note: MIC (Minimum Inhibitory Concentration) and EC50 (half maximal effective concentration) values provide a quantitative measure of antimicrobial potency.

Symmetrically disubstituted quinoxalines have demonstrated notable antibacterial activity, while certain asymmetrically substituted derivatives show considerable antifungal effects.[9] Furthermore, specific quinoxaline derivatives have been identified as promising candidates for agricultural applications due to their activity against plant pathogens.[11]

Anti-inflammatory and Antioxidant Activity

Several novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant properties.[12][13] These compounds have shown promising in vitro inhibition of enzymes like soybean lipoxygenase (LOX) and significant scavenging activities.[12][13]



Compound ID	Functionalizati on	Assay	Result	Reference
7b	Quinoxaline derivative	In vivo carrageenan- induced edema	41% inhibition	[12][13]
8f	Quinoxaline derivative	In vitro soybean lipoxygenase (LOX) inhibition	Promising inhibitor	[12][13]

Compound 7b exhibited a significant in vivo anti-inflammatory effect, comparable to the standard drug indomethacin.[12][13] This highlights the potential of functionalized quinoxalines in the development of new anti-inflammatory agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common experimental protocols used in the synthesis and evaluation of functionalized quinoxaline derivatives.

General Synthesis of Quinoxaline Derivatives

A common and efficient method for synthesizing quinoxaline derivatives is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[14][15][16]

Protocol:

- An equimolar mixture of the appropriate o-phenylenediamine and 1,2-dicarbonyl compound is prepared.
- The reactants are dissolved in a suitable solvent, such as ethanol or toluene.[14][16]
- A catalyst, such as pyridine or alumina-supported heteropolyoxometalates, may be added to facilitate the reaction.[14][15]
- The reaction mixture is stirred at room temperature or refluxed for a specified period.[14][15]



- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the product is isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.[14]

Microwave-assisted synthesis has also been employed to optimize reaction times and improve yields of quinoxaline derivatives.[12][13]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

- Cancer cells (e.g., HCT116, HepG2, MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.[5]
- The cells are then treated with various concentrations of the synthesized quinoxaline derivatives and incubated for a specified period (e.g., 48 or 72 hours).
- After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical agents.



Protocol:

- A standardized inoculum of the test microorganism (bacteria or fungi) is uniformly spread on the surface of an agar plate.
- Wells of a specific diameter are made in the agar using a sterile borer.
- A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO)
 at a specific concentration is added to each well.[17]
- A known antibiotic or antifungal agent is used as a positive control, and the solvent alone serves as a negative control.
- The plates are incubated under appropriate conditions for the test microorganism.
- The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

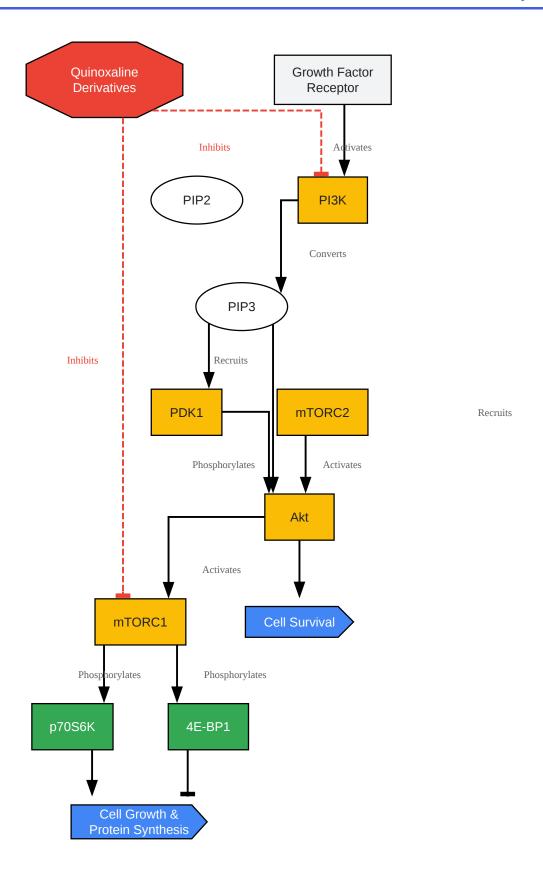
Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures can significantly enhance understanding.

PI3K/mTOR Signaling Pathway Inhibition by Quinoxaline Derivatives

The PI3K/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[3] Its dysregulation is a common feature in many cancers, making it an attractive target for cancer therapy.[3] Certain quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR.[3]





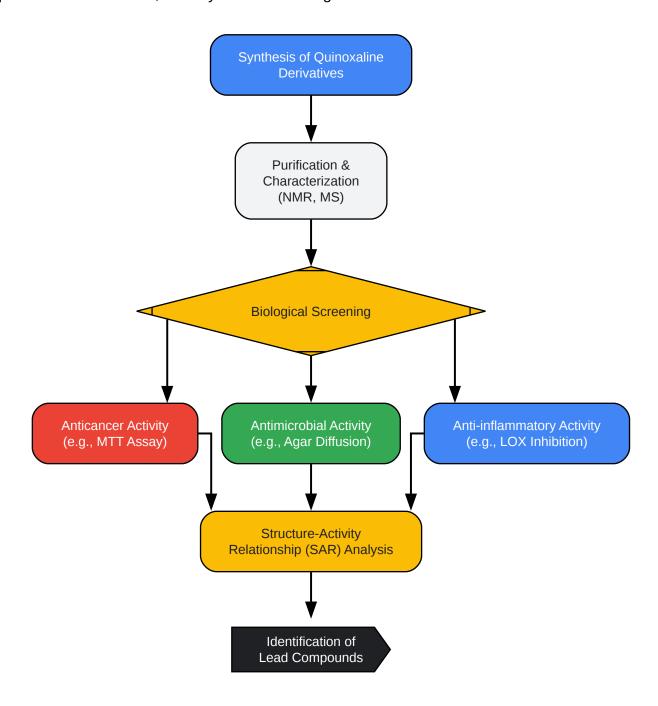
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Caption: Inhibition of the PI3K/mTOR signaling pathway by functionalized quinoxaline derivatives.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the comparative study of functionalized quinoxaline derivatives, from synthesis to biological evaluation.





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Caption: General workflow for the study of functionalized quinoxaline derivatives.

This comparative guide underscores the significant potential of functionalized quinoxaline derivatives in medicinal chemistry. The presented data and experimental frameworks provide a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the versatile quinoxaline scaffold. Further investigations into the structure-activity relationships and mechanisms of action will continue to drive the optimization of these compounds for clinical applications.

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